An In-Depth Technical Guide to the Mechanism of Action of ATRN-119 in the DNA Damage Response
An In-Depth Technical Guide to the Mechanism of Action of ATRN-119 in the DNA Damage Response
Disclaimer: No public data is available for a compound named "Atr-IN-29". This guide focuses on ATRN-119 , the lead clinical-stage ATR inhibitor developed by Atrin Pharmaceuticals, which is presumed to be the intended subject of inquiry. The information herein is synthesized from publicly available data, primarily from conference abstracts and company presentations, as detailed peer-reviewed publications with complete experimental protocols are not yet available.
Introduction
ATRN-119 is an orally bioavailable, highly specific, first-in-class macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways that maintain genomic integrity.[1] Cancer cells, particularly those with underlying DNA repair defects or high levels of oncogene-induced replication stress, are often highly dependent on the ATR signaling pathway for survival.[2] This dependency creates a therapeutic window for ATR inhibitors like ATRN-119 to selectively target and kill cancer cells, a concept known as synthetic lethality.[3] This technical guide provides a comprehensive overview of the mechanism of action of ATRN-119, supported by available preclinical and clinical data, and outlines key experimental methodologies for its evaluation.
Core Mechanism of Action
ATRN-119 selectively targets and inhibits the kinase activity of ATR.[4] ATR is a serine/threonine protein kinase that is activated by single-stranded DNA (ssDNA), a common intermediate in various forms of DNA damage and replication stress.[1] Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (CHK1).[4] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, stabilization of stalled replication forks, and promotion of DNA repair.[1]
By inhibiting ATR, ATRN-119 blocks the phosphorylation of CHK1 and other downstream targets.[4] This abrogation of the ATR-mediated checkpoint has several critical consequences for cancer cells:
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Inhibition of DNA Damage Checkpoint Activation: ATRN-119 prevents the cell cycle from arresting in response to DNA damage, forcing cells with damaged DNA to proceed into mitosis.[4]
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Disruption of DNA Repair: The inhibition of ATR signaling impairs the cell's ability to repair damaged DNA.[4]
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Induction of Tumor Cell Apoptosis: The combination of unrepaired DNA damage and unchecked cell cycle progression leads to mitotic catastrophe and ultimately, programmed cell death (apoptosis) in cancer cells.[4]
Quantitative Data
The following tables summarize the available quantitative data on the preclinical activity of ATRN-119.
| Parameter | Value | Assay Type | Reference |
| In vitro ATR enzyme IC50 | 20 nM | Biochemical Kinase Assay | [5] |
| Cellular pCHK1 (Ser345) IC50 | 5 nM | Cellular Immunoassay | [5] |
| In vitro WEE1 IC50 | 2.2 nM | Biochemical Kinase Assay | [6] |
| Ovarian Cancer Cell Line Proliferation IC50 | 100-200 nM | Cell Viability Assay | [6] |
Table 1: In Vitro Potency of ATRN-119 and a related compound ATRN-W1051
| Kinase | Selectivity over ATR | Reference |
| ATM | >2000-fold | [5] |
| DNA-PK | >2000-fold | [5] |
| mTOR | >2000-fold | [5] |
Table 2: Kinase Selectivity Profile of ATRN-119
Signaling Pathways and Experimental Workflows
ATR Signaling Pathway Inhibition by ATRN-119
Caption: ATRN-119 inhibits ATR kinase, blocking CHK1 activation and downstream DNA damage responses.
Experimental Workflow for Evaluating ATRN-119
Caption: A general workflow for the preclinical evaluation of ATRN-119.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize ATR inhibitors. Note that these are generalized methodologies and the specific protocols for ATRN-119 have not been publicly disclosed.
Western Blotting for Phospho-CHK1 (Ser345)
This assay is used to quantify the inhibition of ATR kinase activity in cells.
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Cell Culture and Treatment:
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Seed cancer cells (e.g., HeLa or a relevant DDR-deficient line) in 6-well plates and allow them to adhere overnight.
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Pre-treat cells with various concentrations of ATRN-119 for 1-2 hours.
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Induce DNA damage by adding a DNA-damaging agent (e.g., 2 mM hydroxyurea for 4 hours or UV irradiation) to activate the ATR pathway.
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Include untreated and vehicle-treated (DMSO) controls.
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Protein Extraction:
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Wash cells twice with ice-cold PBS.
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Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant and determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer:
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Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
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Separate proteins on a 10% SDS-polyacrylamide gel.
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Transfer proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
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Image the blot using a chemiluminescence imager.
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Strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
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Immunofluorescence for γH2AX Foci
This method visualizes DNA double-strand breaks, which increase when ATR is inhibited, leading to replication fork collapse.
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Cell Culture and Treatment:
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Grow cells on glass coverslips in a 12-well plate.
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Treat cells with ATRN-119 and/or a DNA-damaging agent as described for Western blotting.
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Fixation and Permeabilization:
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Wash cells with PBS.
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Fix cells with 4% paraformaldehyde for 15 minutes.
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Wash three times with PBS.
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Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
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Staining:
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Wash three times with PBS.
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Block with 1% BSA in PBST for 1 hour.
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Incubate with a primary antibody against γH2AX (Ser139) in blocking buffer overnight at 4°C.
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Wash three times with PBST.
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Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
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Wash three times with PBST.
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Mount coverslips on slides with a mounting medium containing DAPI to counterstain the nuclei.
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Imaging and Analysis:
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Acquire images using a fluorescence or confocal microscope.
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Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in foci number indicates increased DNA damage.
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Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of ATRN-119 on cell cycle progression, particularly the abrogation of DNA damage-induced checkpoints.
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Cell Preparation and Treatment:
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Seed cells in 6-well plates and treat with ATRN-119 and/or a DNA-damaging agent.
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Collect both adherent and floating cells.
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Wash cells with PBS.
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Fixation and Staining:
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Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
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Store at -20°C for at least 2 hours (or up to several weeks).
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Centrifuge to pellet the cells and wash with PBS.
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Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
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Incubate for 30 minutes at room temperature in the dark.
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Data Acquisition and Analysis:
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Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
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Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases. Abrogation of the S or G2/M checkpoint will be evident by a decrease in the percentage of cells in these phases after DNA damage in the presence of ATRN-119, compared to damage alone.
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Conclusion
ATRN-119 is a potent and highly selective ATR inhibitor that targets the DNA damage response in cancer cells. Its mechanism of action, centered on the inhibition of the ATR-CHK1 signaling axis, leads to increased replication stress, abrogation of cell cycle checkpoints, and ultimately, cancer cell death. Preclinical data suggest a favorable efficacy and safety profile, particularly a lack of the hematological toxicities that have been a challenge for other ATR inhibitors. The ongoing clinical development of ATRN-119 will further elucidate its therapeutic potential for patients with cancers harboring DDR deficiencies.
References
- 1. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ATR and Chk1 kinases for cancer treatment: A new model for new (and old) drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining ATR suppression with oncogenic Ras synergistically increases genomic instability, causing synthetic lethality or tumorigenesis in a dosage-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual blockade of BRD4 and ATR/WEE1 pathways exploits ARID1A loss in clear cell ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
